molecular formula C23H24N4O3 B2790791 (4-(4-Methoxyphenyl)piperazin-1-yl)(3-((6-methylpyridazin-3-yl)oxy)phenyl)methanone CAS No. 1251689-85-6

(4-(4-Methoxyphenyl)piperazin-1-yl)(3-((6-methylpyridazin-3-yl)oxy)phenyl)methanone

Cat. No.: B2790791
CAS No.: 1251689-85-6
M. Wt: 404.47
InChI Key: QPZRGIXTPKZGNR-UHFFFAOYSA-N
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Description

(4-(4-Methoxyphenyl)piperazin-1-yl)(3-((6-methylpyridazin-3-yl)oxy)phenyl)methanone: is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a methanone group linked to a phenyl ring, which is further substituted with a methoxy group and a pyridazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine derivative and the phenyl ring. One common synthetic route includes:

  • Formation of the piperazine derivative: : Reacting 4-methoxyaniline with diethanolamine to form 1-(4-methoxyphenyl)piperazine.

  • Attachment of the phenyl ring: : Reacting the piperazine derivative with 3-hydroxybenzaldehyde to form an intermediate.

  • Introduction of the pyridazinyl group: : Reacting the intermediate with 6-methylpyridazin-3-ol under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. This may include the use of continuous flow reactors, advanced purification techniques, and quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be used to reduce specific functional groups.

  • Substitution: : Substitution reactions can be employed to replace certain atoms or groups within the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Typical reagents include halogens (e.g., chlorine, bromine) and strong acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

This compound has several scientific research applications, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating diseases, including neurodegenerative disorders and cardiovascular conditions.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific structural features and potential applications. Similar compounds include other piperazine derivatives and phenyl-based compounds, but the presence of the methoxy and pyridazinyl groups sets it apart. Some similar compounds include:

  • Para-Methoxyphenylpiperazine (MeOPP)

  • 4-(4-Methoxyphenyl)piperazin-1-yl)aniline

  • 4-([4-(4-Methoxyphenyl)piperazin-1-yl]phenyl)-1H-1,2,4-triazol-5-one

These compounds share structural similarities but may differ in their functional groups and biological activities.

Properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-[3-(6-methylpyridazin-3-yl)oxyphenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-17-6-11-22(25-24-17)30-21-5-3-4-18(16-21)23(28)27-14-12-26(13-15-27)19-7-9-20(29-2)10-8-19/h3-11,16H,12-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZRGIXTPKZGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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